

Application of YM-58483 in Mast Cell Degranulation Experiments

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Compound of Interest

Compound Name: YM-58790 free base

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Introduction

YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated calcium entry (SOCE) through its action as a Calcium Release-Activated Calcium (CRAC) channel blocker.^{[1][2]} In the context of mast cell biology, YM-58483 serves as a critical tool for investigating the signaling pathways that lead to degranulation, the process by which mast cells release histamine and other inflammatory mediators.^{[1][3]} Mast cell activation and subsequent degranulation are central to allergic and inflammatory responses. This process is heavily dependent on a sustained increase in intracellular calcium concentration, which is primarily mediated by SOCE following the depletion of endoplasmic reticulum (ER) calcium stores.^{[4][5]} YM-58483, by inhibiting CRAC channels, effectively attenuates this calcium influx, thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.^{[1][3]} These application notes provide a comprehensive overview of the use of YM-58483 in mast cell degranulation experiments, including detailed protocols and data presentation.

Mechanism of Action

YM-58483 specifically targets the ORAI1 protein, the pore-forming subunit of the CRAC channel.^{[1][3]} The activation of these channels is initiated by the depletion of calcium from the ER, which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. This rise in intracellular calcium is a critical downstream signal for the fusion of

granular membranes with the plasma membrane, resulting in the release of histamine, β -hexosaminidase, and other inflammatory mediators.[4][5] By blocking the ORAI1 channel, YM-58483 effectively uncouples ER calcium store depletion from the subsequent calcium influx, thus inhibiting mast cell degranulation.[1][3]

Data Presentation

The inhibitory effect of YM-58483 on mast cell degranulation has been quantified in various studies. The following table summarizes the key quantitative data from experiments using the human mast cell line, LAD2. Degranulation is typically assessed by measuring the release of the granular enzyme β -hexosaminidase.

Cell Line	Activator	YM-58483 Concentration (μ M)	% Inhibition of Degranulation (β -hexosaminidase release)	IC50 (μ M)	Reference
LAD2	Cortistatin-14 (CST-14)	1	Significant reduction	~0.3 - 1	[1][3]
LAD2	Cortistatin-14 (CST-14)	10	Near complete inhibition	~0.3 - 1	[1][3]

Experimental Protocols

Protocol 1: Inhibition of Mast Cell Degranulation (β -Hexosaminidase Release Assay)

This protocol is adapted from studies on LAD2 human mast cells and can be modified for other mast cell types.[1][6][7][8]

Materials:

- LAD2 human mast cells

- Complete cell culture medium (e.g., StemPro-34 SFM supplemented with penicillin/streptomycin, L-glutamine, and recombinant human stem cell factor (rhSCF))
- Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
- YM-58483 (stock solution in DMSO)
- Mast cell activator (e.g., Cortistatin-14, Substance P, Compound 48/80, or anti-IgE for sensitized cells)
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
- Stop solution (0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
- Triton X-100 (1% v/v in Tyrode's buffer)
- 96-well cell culture plates
- Microplate reader (405 nm)

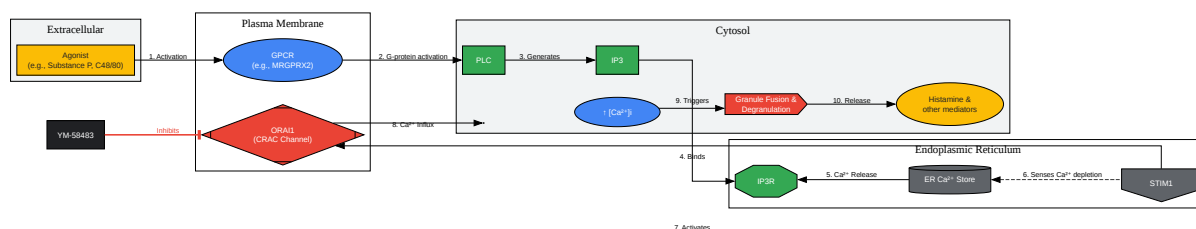
Procedure:

- Cell Culture: Culture LAD2 cells according to standard protocols.
- Cell Seeding: Centrifuge the cells and resuspend in Tyrode's buffer. Seed 5×10^4 cells per well in a 96-well plate in a final volume of 50 μ L.
- Inhibitor Pre-incubation: Prepare serial dilutions of YM-58483 in Tyrode's buffer. Add 50 μ L of the YM-58483 solution to the respective wells and incubate for 30 minutes at 37°C. For the control wells, add 50 μ L of Tyrode's buffer with the corresponding DMSO concentration.
- Cell Stimulation: Prepare the mast cell activator at 2X the final desired concentration in Tyrode's buffer. Add 100 μ L of the activator solution to each well.
 - Unstimulated Control: Add 100 μ L of Tyrode's buffer.

- Total Release Control: Add 100 µL of 1% Triton X-100.
- Incubation: Incubate the plate for 30-60 minutes at 37°C.
- Sample Collection: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
- Enzymatic Reaction: Add 50 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 60-90 minutes at 37°C.
- Stopping the Reaction: Add 150 µL of the stop solution to each well.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation of Degranulation:
 - Percentage of β-hexosaminidase release = $((\text{Absorbance of sample} - \text{Absorbance of unstimulated control}) / (\text{Absorbance of total release control} - \text{Absorbance of unstimulated control})) * 100$

Mandatory Visualizations

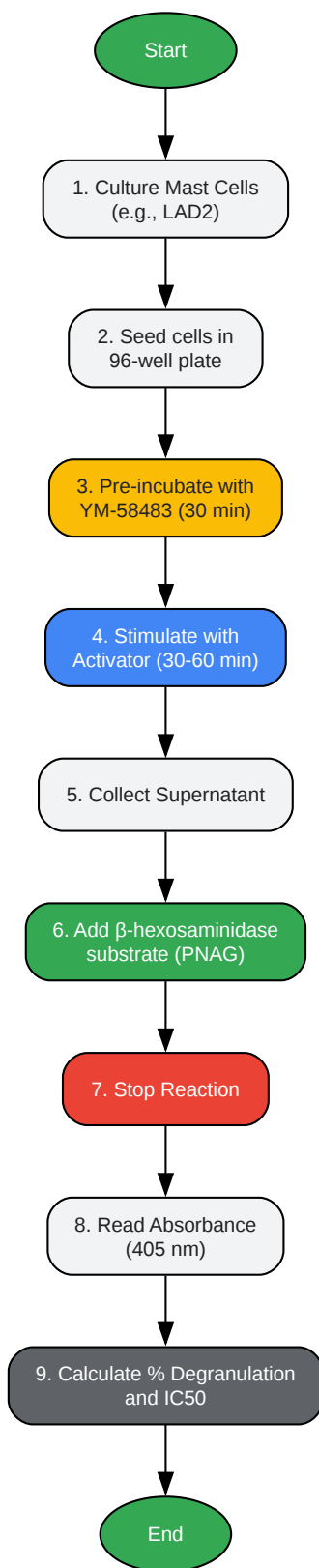
Signaling Pathway of Mast Cell Degranulation and Inhibition by YM-58483



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Caption: Signaling pathway of mast cell degranulation and the inhibitory action of YM-58483.

Experimental Workflow for Assessing YM-58483 Inhibition of Mast Cell Degranulation



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Caption: Workflow for the β -hexosaminidase release assay to measure mast cell degranulation.

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